Tetradecanal
Overview
Description
Tetradecanal, also known as myristyl aldehyde or myristic aldehyde, is a long-chain aliphatic aldehyde with the molecular formula C₁₄H₂₈O. It is a colorless, waxy solid at room temperature with a characteristic fatty odor. This compound is naturally produced by bioluminescent bacteria of the Vibrio genus and is one of the substrates consumed by the Vibrio fischeri luciferase light emission system .
Scientific Research Applications
Tetradecanal has diverse applications in scientific research due to its unique properties:
Chemistry: It serves as a key intermediate in the synthesis of fragrances, lubricants, and other specialty chemicals.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of bioactive compounds.
Mechanism of Action
Target of Action
Tetradecanal primarily targets the luciferase enzyme in bioluminescent bacteria of the Vibrio genus . This enzyme is responsible for the light emission process in these bacteria.
Mode of Action
This compound interacts with the luciferase enzyme, serving as one of the two substrates in the light emission system of Vibrio fischeri . The interaction of this compound with luciferase triggers a biochemical reaction that results in light emission .
Biochemical Pathways
The primary biochemical pathway involving this compound is the luciferase-catalyzed reaction in bioluminescent bacteria . In this pathway, this compound and reduced flavin mononucleotide (FMNH2) are oxidized by luciferase, resulting in the emission of light .
Result of Action
The interaction of this compound with the luciferase enzyme results in the production of light, a unique characteristic of bioluminescent bacteria . This light emission is a direct result of the biochemical reaction involving this compound.
Biochemical Analysis
Biochemical Properties
Tetradecanal plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it stimulates bioluminescence in certain bacterial cultures . It is suggested that the suppression of luminescence in these cultures is due to a deficiency in the synthesis of intracellular aldehyde, which this compound can compensate for .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to stimulate bioluminescence in Photobacterium phosphoreum, a type of bioluminescent bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in the oxidation stages of FMNH2, a key component in bacterial bioluminescence . This suggests that this compound may play a role in the regulation of this biochemical pathway.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been found to be significantly more attractive than other attractants in field experiments, yielding a high response rate over a period of 7 days .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecanal can be synthesized through the reduction of myristic acid (tetradecanoic acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process involves the use of copper-based catalysts, such as copper/barium oxide (CuO/BaO), which facilitate the dehydrogenation reaction to yield this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tetradecanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: this compound can be reduced back to tetradecanol using reducing agents like sodium borohydride (NaBH₄).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Tetradecanal can be compared with other long-chain aliphatic aldehydes such as:
Dodecanal (C₁₂H₂₄O): Similar in structure but with a shorter carbon chain.
Hexadecanal (C₁₆H₃₂O): Similar in structure but with a longer carbon chain.
Nonanal (C₉H₁₈O): A shorter-chain aldehyde with different physical and chemical properties.
Uniqueness: this compound’s unique properties, such as its specific interaction with the luciferase enzyme in bioluminescent bacteria, distinguish it from other aldehydes. Its role in the synthesis of various industrial and bioactive compounds also highlights its versatility and importance in scientific research .
Properties
IUPAC Name |
tetradecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUFTBALEZWWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021665 | |
Record name | Myristyl aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, colourless to pale yellow liquid/fatty, orris-like odour | |
Record name | Tetradecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Myristaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
166.00 °C. @ 24.00 mm Hg | |
Record name | Tetradecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol) | |
Record name | Myristaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.825-0.830 | |
Record name | Myristaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
124-25-4 | |
Record name | Tetradecanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TETRADECANAL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66435 | |
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Record name | Tetradecanal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Myristyl aldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetradecanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.267 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AJ2LT15N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Tetradecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 °C | |
Record name | Tetradecanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034283 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tetradecanal and what is it primarily known for?
A1: this compound (also known as Myristaldehyde) is a 14-carbon saturated fatty aldehyde. It is commonly found in nature, notably as a key component of the bacterial luminescence system and as a minor component in the sex pheromone blend of certain insect species like the spruce budworm (Choristoneura fumiferana). [, , , ]
Q2: How does this compound contribute to bacterial luminescence?
A2: this compound acts as a substrate for bacterial luciferase, the enzyme responsible for light emission in bioluminescent bacteria. The luciferase catalyzes the oxidation of reduced flavin mononucleotide (FMNH2) and this compound in the presence of oxygen, leading to the emission of light. [, , ]
Q3: Can you elaborate on the role of this compound in the spruce budworm's chemical communication system?
A3: Research has shown that this compound acts as a secondary component in the spruce budworm's sex pheromone blend. While not as potent as the primary components (E/Z-11-tetradecenal), its presence in the blend significantly increases the number of males initiating upwind flight and successfully locating females. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H28O. Its molecular weight is 212.37 g/mol.
Q5: Are there any spectroscopic data available for this compound?
A6: While the provided research papers do not go into extensive spectroscopic details, they mention the use of techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification. [, ] Additionally, studies on bacterial luminescence utilize fluorescence spectroscopy to analyze the spectral properties of the light emitted during the reaction involving this compound. [, ]
Q6: Are there any specific applications for this compound?
A8: Beyond its biological roles, this compound finds applications in the fragrance industry. It is used to impart a waxy, citrus-like, and aldehydic aroma to perfumes and cosmetics. [] It can also be used as a starting material for the synthesis of other valuable chemicals, as demonstrated by its use in the synthesis of 3-hydroxybenzaldehyde. []
Q7: Are there any known analytical methods for the detection and quantification of this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are commonly employed techniques for the identification and quantification of this compound in various matrices, including plant extracts, insect pheromone glands, and bacterial cultures. [, , ]
Q8: Have any computational studies been conducted on this compound?
A11: While the provided papers don't detail specific computational studies on this compound, they highlight the use of molecular modeling techniques in understanding the structure-activity relationship (SAR) of related compounds, such as fluorinated ceramide analogs. [] Such studies could potentially be extended to investigate this compound's interactions with enzymes like luciferase.
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